molecular formula C16H15ClN2O4S B2445921 5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921862-27-3

5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2445921
CAS RN: 921862-27-3
M. Wt: 366.82
InChI Key: ZMFRCSIKOAFANX-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a chloro group, a methoxy group, an indolinone group, and a benzenesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indolinone core, with the various substituents attached at the appropriate positions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the indolinone core might undergo reactions typical of carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .

Scientific Research Applications

Cognitive Enhancing Properties

One study on a related compound, SB-399885, demonstrated its potent and selective antagonistic effects on 5-HT6 receptors, highlighting its potential in enhancing cognitive functions. This compound showed significant improvement in cognitive deficits in aged rats and increased extracellular acetylcholine levels, suggesting its utility in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Herbicide Selectivity and Metabolism

Research on chlorsulfuron, a compound sharing a benzenesulfonamide moiety, has revealed its selectivity as a herbicide for cereals due to the ability of these plants to metabolize the herbicide into an inactive product. This metabolism process is crucial for the herbicide's selectivity, offering insights into the development of selective agrochemicals (Sweetser, Schow, & Hutchison, 1982).

Photodynamic Therapy Applications

A new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing a Schiff base, has been synthesized for potential applications in photodynamic therapy. This compound's properties, including good fluorescence and high singlet oxygen quantum yield, make it a promising candidate for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Evaluation

Derivatives of 5-chloro-2-oxoindolin-3-ylideneamino benzenesulfonamide have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies provide a basis for the development of new therapeutic agents targeting various microbial infections and cancer types, showcasing the diverse biomedical applications of benzenesulfonamide derivatives (Kumar et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies, computational modeling, and potentially even clinical trials if it’s intended to be used as a drug .

properties

IUPAC Name

5-chloro-2-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-19-13-5-4-12(7-10(13)8-16(19)20)18-24(21,22)15-9-11(17)3-6-14(15)23-2/h3-7,9,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFRCSIKOAFANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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